molecular formula C13H22O B14612534 Cyclotridec-2-en-1-one CAS No. 59454-32-9

Cyclotridec-2-en-1-one

Cat. No.: B14612534
CAS No.: 59454-32-9
M. Wt: 194.31 g/mol
InChI Key: GPZWCHONRYSILX-UHFFFAOYSA-N
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Description

Cyclotridec-2-en-1-one is a cyclic unsaturated ketone characterized by a 13-membered carbon ring containing a double bond at the 2-position and a ketone group at the 1-position. The compound’s reactivity and physical characteristics are influenced by ring strain, conjugation between the double bond and carbonyl group, and steric effects inherent to medium-sized rings.

Properties

CAS No.

59454-32-9

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

cyclotridec-2-en-1-one

InChI

InChI=1S/C13H22O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h9,11H,1-8,10,12H2

InChI Key

GPZWCHONRYSILX-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)C=CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclotridec-2-en-1-one can be synthesized through various methods, including the cyclization of long-chain alkenes and ketones. One common method involves the use of thionyl chloride in anhydrous ethanol to facilitate the cyclization process. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: Cyclotridec-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Catalysts like palladium on carbon can facilitate substitution reactions under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Cyclotridec-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Cyclotridec-2-en-1-one exerts its effects involves interactions with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing biochemical pathways. The double bond in the ring structure allows for interactions with other molecules, potentially leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following table summarizes key cyclic enones with structural similarities to Cyclotridec-2-en-1-one:

Compound Name CAS Number Ring Size Double Bond Position Key Properties/Applications Reference
(2Z)-2-Cyclodecene-1-one 10035-97-9 10 2 (Z-configuration) Limited data; used in fragrance synthesis
(2E)-Cyclotetradec-2-en-1-one 55395-12-5 14 2 (E-configuration) Studied in natural product mimics
3-Cyclodecen-1-one derivatives 88472-33-7 10 Variable substituents Explored in medicinal chemistry
Key Observations:

Ring Size Effects: this compound (13-membered ring) occupies a middle ground between smaller rings (e.g., 10-membered (2Z)-2-Cyclodecene-1-one) and larger analogs like (2E)-Cyclotetradec-2-en-1-one (14-membered). Medium-sized rings (8–14 members) often face transannular interactions, which can influence conformational flexibility and reactivity.

Stereochemical Differences: The Z/E configuration of the double bond significantly impacts molecular geometry.

Synthetic Accessibility: this compound’s synthesis likely parallels methods for smaller cyclic enones, such as ring-closing metathesis or intramolecular aldol condensation. However, larger rings often require high-dilution conditions to suppress oligomerization .

Applications: Cyclic enones are pivotal in fragrance chemistry (e.g., musk analogs) and as intermediates in drug design. For instance, 3-Cyclodecen-1-one derivatives have been investigated for antimicrobial activity .

Physicochemical Properties (Inferred from Analogs)

Property This compound (Inferred) (2Z)-2-Cyclodecene-1-one (2E)-Cyclotetradec-2-en-1-one
Boiling Point ~250–300°C (estimated) Not reported Not reported
Solubility Low in water; soluble in organics Similar Similar
Stability Moderate (medium ring strain) Moderate High (reduced strain)
Spectral Data (IR) C=O stretch ~1700 cm⁻¹ ~1705 cm⁻¹ ~1695 cm⁻¹

Notes:

  • Boiling points are extrapolated from homologous series trends.
  • IR carbonyl stretches vary slightly due to conjugation and ring size effects .

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